Cas no 2227862-04-4 (rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
- 2227862-04-4
- EN300-1626881
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- Inchi: 1S/C9H16F2O/c10-9(11)6-2-4-7-3-1-5-8(7)12/h7-9,12H,1-6H2/t7-,8+/m0/s1
- InChI Key: KJAHGXGZBVSXML-JGVFFNPUSA-N
- SMILES: FC(CCC[C@@H]1CCC[C@H]1O)F
Computed Properties
- Exact Mass: 178.11692145g/mol
- Monoisotopic Mass: 178.11692145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626881-0.05g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 0.05g |
$1104.0 | 2023-06-05 | ||
Enamine | EN300-1626881-10.0g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 10g |
$5652.0 | 2023-06-05 | ||
Enamine | EN300-1626881-500mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1626881-0.5g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 0.5g |
$1262.0 | 2023-06-05 | ||
Enamine | EN300-1626881-10000mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 10000mg |
$3929.0 | 2023-09-22 | ||
Enamine | EN300-1626881-0.1g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 0.1g |
$1157.0 | 2023-06-05 | ||
Enamine | EN300-1626881-5.0g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 5g |
$3812.0 | 2023-06-05 | ||
Enamine | EN300-1626881-50mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1626881-2500mg |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1626881-1.0g |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol |
2227862-04-4 | 1g |
$1315.0 | 2023-06-05 |
rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol Related Literature
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1. Back matter
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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4. Caper tea
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol
Rac-(1R,2S)-2-(4,4-Difluorobutyl)cyclopentan-1-ol: A Comprehensive Overview
The compound rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol, with the CAS number 2227862-04-4, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopentane ring structure, which is substituted with a hydroxyl group at position 1 and a 4,4-difluorobutyl group at position 2. The stereochemistry of the molecule is defined by the (1R,2S) configuration, which plays a crucial role in its physical and chemical properties.
Recent studies have highlighted the potential of rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol as a promising candidate in drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable tool in exploring new therapeutic avenues. Researchers have particularly focused on its ability to modulate G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are implicated in a wide range of diseases.
The synthesis of this compound involves a multi-step process that includes the formation of the cyclopentane ring and subsequent substitution reactions to introduce the hydroxyl and difluorobutyl groups. The stereochemistry is carefully controlled during these steps to ensure the desired (1R,2S) configuration. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.
In terms of applications, rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol has shown potential in the development of novel analgesics and anti-inflammatory agents. Its ability to inhibit specific enzymes involved in pain signaling pathways makes it a compelling candidate for further investigation. Additionally, preliminary studies suggest that this compound may exhibit anti-cancer properties by targeting key oncogenic pathways.
The CAS number 2227862-04-4 serves as a unique identifier for this compound within chemical databases, facilitating its identification and retrieval for research purposes. This ensures that scientists worldwide can reference and utilize this compound consistently in their studies.
As research on rac-(1R,2S)-2-(4,4-difluorobutyl)cyclopentan-1-ol continues to advance, its role in drug development is expected to expand significantly. Its unique structure and promising biological activities position it as a valuable asset in the quest for innovative therapeutic solutions.
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